molecular formula C17H17N3O3 B5548163 N-(2-cyano-4,5-diethoxyphenyl)pyridine-2-carboxamide

N-(2-cyano-4,5-diethoxyphenyl)pyridine-2-carboxamide

Cat. No. B5548163
M. Wt: 311.33 g/mol
InChI Key: DTAPCJFVNYGLDC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound is synthesized using multi-component reactions or specific substitution reactions. For instance, a similar compound, 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide, was synthesized through a three-component reaction involving N1,N3-di(pyridin-2-yl)-malonamide, aldehyde, and malononitrile in water using triethylamine as a base (Jayarajan et al., 2019). Other similar compounds were prepared by reacting pyridoxal hydrochloride with various N-arylcyanoacetamides (Zhuravel et al., 2005).

Molecular Structure Analysis

The molecular structure of these compounds is characterized using techniques like FT-IR, NMR, and X-ray diffraction. For example, the 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide's structure was confirmed by these methods, and its molecular docking analyses were explored in detail (Jayarajan et al., 2019).

Chemical Reactions and Properties

The compound undergoes various chemical reactions, forming different derivatives with distinct properties. For instance, reactions of similar compounds with aromatic amines yielded a series of 2-(N-R-phenyl) imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamides with significant antibacterial and antifungal activities (Zhuravel et al., 2005).

Physical Properties Analysis

Physical properties like solubility, melting point, and crystalline structure are often analyzed. These properties are influenced by the compound's molecular structure and the presence of different functional groups.

Chemical Properties Analysis

Chemical properties, such as reactivity with other chemicals, stability under various conditions, and potential biological activities, are important aspects of the compound. For example, some derivatives showed potential antimicrobial activities, indicating the compound's utility in pharmaceutical applications (Zhuravel et al., 2005).

Scientific Research Applications

Synthesis of Novel Compounds

The compound has been used in the synthesis of new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives. These derivatives have been characterized and evaluated for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting its potential in the development of new therapeutic agents (Hassan, Hafez, & Osman, 2014).

Cytotoxic Activity

Research into the cytotoxicity of compounds synthesized from N-(2-cyano-4,5-diethoxyphenyl)pyridine-2-carboxamide offers insights into their potential anti-cancer properties. Studies have indicated that certain derivatives exhibit significant cytotoxic activities, which could be pivotal in cancer treatment research (Hung, Arabshahi, Leung, Reynisson, & Barker, 2014).

Kinase Inhibition for Cancer Therapy

Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, derived from N-(2-cyano-4,5-diethoxyphenyl)pyridine-2-carboxamide, have been identified as potent and selective Met kinase inhibitors. These compounds demonstrated complete tumor stasis in Met-dependent cancer models, indicating their promise as cancer therapeutics (Schroeder et al., 2009).

Water-Mediated Synthesis Techniques

The compound is involved in water-mediated synthesis processes, offering an environmentally friendly approach to creating new chemical entities. This technique has led to the discovery of compounds with non-linear optical (NLO) properties and potential anticancer activity, demonstrating the versatility of N-(2-cyano-4,5-diethoxyphenyl)pyridine-2-carboxamide in facilitating green chemistry applications (Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, & Vasuki, 2019).

Molecular Dimerization and Hydrogen Bonding Studies

Research on the crystal chemistry of related compounds has shed light on the importance of intermolecular interactions, such as hydrogen bonding and molecular dimerization. These studies are crucial for understanding the structural and functional properties of pharmaceuticals and materials (Malone, Murray, Dolan, Docherty, & Lavery, 1997).

properties

IUPAC Name

N-(2-cyano-4,5-diethoxyphenyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-3-22-15-9-12(11-18)14(10-16(15)23-4-2)20-17(21)13-7-5-6-8-19-13/h5-10H,3-4H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAPCJFVNYGLDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=CC=CC=N2)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyano-4,5-diethoxyphenyl)pyridine-2-carboxamide

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